molecular formula C7H12O4S B3062417 2-(2-sulfanylethyl)pentanedioic Acid CAS No. 254737-18-3

2-(2-sulfanylethyl)pentanedioic Acid

Cat. No.: B3062417
CAS No.: 254737-18-3
M. Wt: 192.24 g/mol
InChI Key: SMGZBRVSYVJHCB-UHFFFAOYSA-N
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Description

2-(2-Sulfanylethyl)pentanedioic acid is a sulfur-containing derivative of pentanedioic acid (glutaric acid), featuring a sulfanylethyl (-SCH2CH2-) substituent at the second carbon of the pentanedioic acid backbone.

Properties

CAS No.

254737-18-3

Molecular Formula

C7H12O4S

Molecular Weight

192.24 g/mol

IUPAC Name

2-(2-sulfanylethyl)pentanedioic acid

InChI

InChI=1S/C7H12O4S/c8-6(9)2-1-5(3-4-12)7(10)11/h5,12H,1-4H2,(H,8,9)(H,10,11)

InChI Key

SMGZBRVSYVJHCB-UHFFFAOYSA-N

Canonical SMILES

C(CC(=O)O)C(CCS)C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Mercapto-ethyl)-pentanedioic acid typically involves the reaction of 2-chloropyridine with thiourea in ethanol and aqueous ammonia . This method provides a convenient route to obtain the desired compound with high yield and purity.

Industrial Production Methods

Industrial production of 2-(2-Mercapto-ethyl)-pentanedioic acid often involves large-scale synthesis using optimized reaction conditions to ensure high efficiency and cost-effectiveness. The use of continuous flow reactors and advanced purification techniques are common in industrial settings to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

2-(2-Mercapto-ethyl)-pentanedioic acid undergoes various chemical reactions, including:

    Oxidation: The mercapto group can be oxidized to form disulfides.

    Reduction: The compound can be reduced to form thiols.

    Substitution: The mercapto group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and iodine.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophilic substitution reactions often involve alkyl halides and base catalysts.

Major Products Formed

    Oxidation: Formation of disulfides.

    Reduction: Formation of thiols.

    Substitution: Formation of substituted mercapto derivatives.

Scientific Research Applications

2-(2-Mercapto-ethyl)-pentanedioic acid has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Employed in the study of enzyme mechanisms and protein interactions.

    Medicine: Investigated for its potential therapeutic properties, including antioxidant and anti-inflammatory effects.

    Industry: Utilized in the production of polymers, coatings, and other materials.

Mechanism of Action

The mechanism of action of 2-(2-Mercapto-ethyl)-pentanedioic acid involves its interaction with various molecular targets and pathways. The mercapto group can form covalent bonds with thiol groups in proteins, leading to changes in protein structure and function. This interaction can modulate enzyme activity, signal transduction pathways, and cellular processes.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares 2-(2-sulfanylethyl)pentanedioic acid with key analogs based on substituents, molecular properties, and applications:

Compound Name IUPAC Name Molecular Formula Molecular Weight Key Functional Groups Applications/Notes
This compound This compound C₇H₁₂O₄S 192.23 g/mol Sulfanylethyl (-SCH₂CH₂-) Potential antioxidant, detoxification, or metal-chelating roles (hypothesized)
Carglumic Acid (2S)-2-(Carbamoylamino)pentanedioic acid C₆H₁₀N₂O₅ 190.16 g/mol Carbamoylamino (-NHCONH₂) Treatment of hyperammonemia in metabolic disorders (e.g., N-acetylglutamate synthase deficiency)
Methotrexate Related Compound B (S)-2-{4-[(2,4-Diaminopteridin-6-yl)methylamino]benzamido}pentanedioic acid C₁₉H₂₀N₈O₅ 440.41 g/mol Diaminopteridinyl benzamido Antifolate agent; inhibits DNA synthesis (related to methotrexate)
2-[(Z)-(Formylimino)amino]pentanedioic Acid 2-[(Z)-(Formylimino)amino]pentanedioic acid C₆H₉N₃O₅ 203.15 g/mol Formylimino (-N=NC(O)H) Potential intermediate in synthetic chemistry or metabolic pathways
Valylglutamic Acid (2S)-2-[(2S)-2-Amino-3-methylbutanamido]pentanedioic acid C₁₀H₁₈N₂O₅ 246.26 g/mol Valyl (branched alkyl) and glutamyl residues Dipeptide with roles in protein metabolism or as a synthetic precursor

Physicochemical and Biochemical Properties

  • Acidity and Reactivity: The sulfanylethyl group in this compound introduces a thiol (-SH) moiety, which is redox-active and prone to disulfide bond formation. This contrasts with the carbamoylamino group in carglumic acid, which enhances hydrogen bonding and solubility in aqueous environments . Methotrexate-related compounds exhibit strong aromaticity and planar structures, enabling DNA intercalation or enzyme inhibition .
  • Bioavailability and Solubility: Lower molecular weight compounds like carglumic acid (190.16 g/mol) show better membrane permeability compared to larger molecules like methotrexate analogs (440.41 g/mol) . Valylglutamic acid’s dipeptide structure may facilitate transport via amino acid transporters, unlike the sulfanylethyl derivative, which might rely on passive diffusion .

Functional and Therapeutic Differences

  • Metabolic Regulation :
    • Carglumic acid directly participates in the urea cycle by activating carbamoyl phosphate synthetase 1, while this compound’s thiol group could modulate oxidative stress or metal ion homeostasis .
  • Oncological Applications :
    • Methotrexate analogs target folate metabolism, whereas sulfanylethyl derivatives might interact with thiol-dependent enzymes or redox pathways in cancer cells .

Research Findings and Key Insights

  • Structural Diversity: Substitutions on the pentanedioic acid backbone (e.g., carbamoylamino, diaminopteridinyl, formylimino) dictate target specificity. For example, carglumic acid’s carbamoyl group is critical for binding N-acetylglutamate synthase , while methotrexate derivatives inhibit dihydrofolate reductase .

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